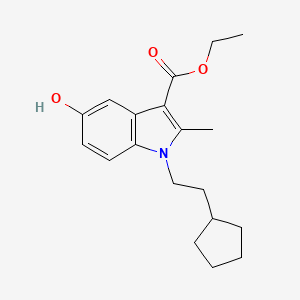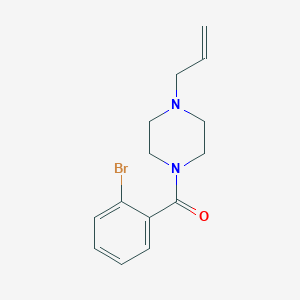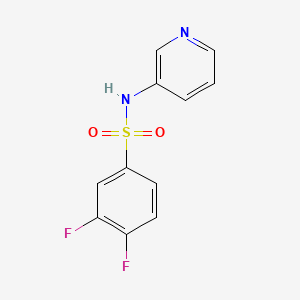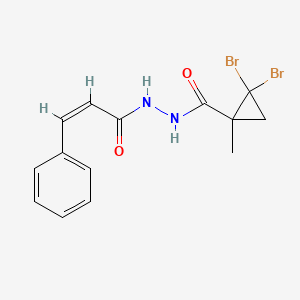
N-(pyridin-3-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(pyridin-3-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is a pyrimidine derivative and has been found to exhibit interesting biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(pyridin-3-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes or receptors in the body. This inhibition may lead to changes in cellular signaling pathways, resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit interesting biochemical and physiological effects. Some of these effects include anti-inflammatory activity, inhibition of cancer cell growth, and potential neuroprotective effects. These effects have been observed in various in vitro and in vivo studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(pyridin-3-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine in lab experiments is its relatively simple synthesis method. This compound is also commercially available, making it easily accessible for researchers. However, one limitation of this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(pyridin-3-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine. One area of interest is the potential use of this compound in the treatment of cancer. Further studies are needed to determine the exact mechanism of action and efficacy of this compound in cancer cells. Another area of interest is the potential neuroprotective effects of this compound, which may have implications for the treatment of neurological disorders such as Alzheimer's disease. Additionally, further studies are needed to investigate the potential anti-inflammatory effects of this compound and its potential use in treating inflammatory disorders.
Synthesemethoden
The synthesis of N-(pyridin-3-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine involves a multi-step process that includes the use of various reagents and catalysts. The first step involves the reaction of 3-pyridinemethanol with 2,4,6-trifluorobenzaldehyde in the presence of a base to form an intermediate. This intermediate is then reacted with 2-amino-4,6-dichloropyrimidine in the presence of a catalyst to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-(pyridin-3-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine has been studied for its potential applications in scientific research. This compound has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for further research. Some of the areas where this compound has been studied include cancer research, neurological disorders, and inflammation.
Eigenschaften
IUPAC Name |
N-(pyridin-3-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4/c14-13(15,16)5-3-11-4-7-18-12(20-11)19-9-10-2-1-6-17-8-10/h1-2,4,6-8H,3,5,9H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTASAOXQPZJKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=NC=CC(=N2)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-({3-[(4-fluorophenyl)amino]-1-piperidinyl}carbonyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5352155.png)
![2-[9-hydroxy-7-(5-methyl-2-thienyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-methylacetamide](/img/structure/B5352165.png)
![4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-morpholinecarboxylic acid](/img/structure/B5352166.png)

![1-(3,5-dichlorophenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B5352188.png)
![2-(benzyloxy)-5-{[1-(4-nitrophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoic acid](/img/structure/B5352189.png)
![{3-ethoxy-2-[(4-methylbenzyl)oxy]benzyl}methylamine hydrochloride](/img/structure/B5352206.png)

![N-(5-chloro-2-pyridinyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5352216.png)
![N-[1-(4-methoxyphenyl)ethyl]-5-methyl-2-furamide](/img/structure/B5352220.png)
![N-[2-(3,4-dimethoxyphenyl)-1-(5-mercapto-4H-1,2,4-triazol-3-yl)vinyl]benzamide](/img/structure/B5352239.png)


